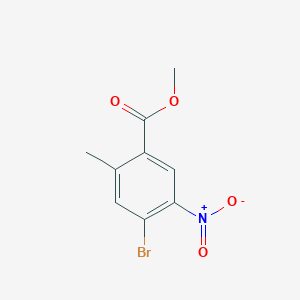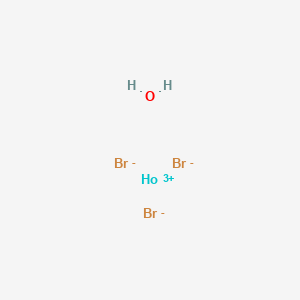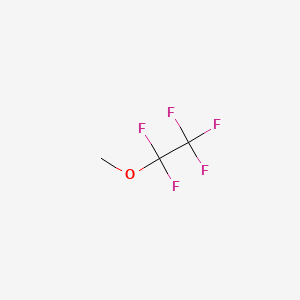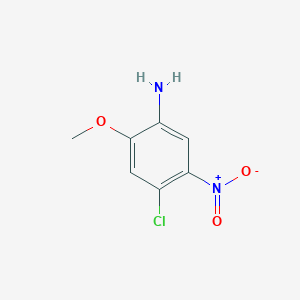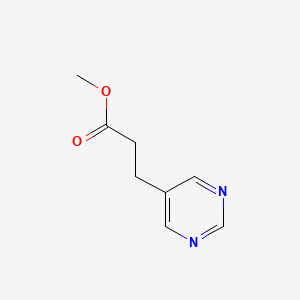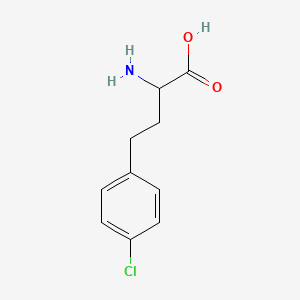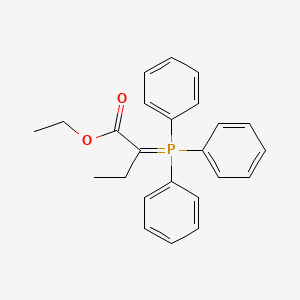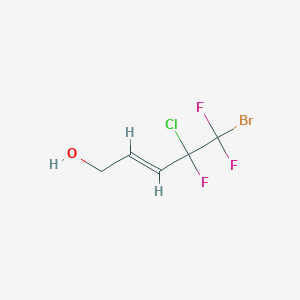
5-Bromo-4-chloro-4,5,5-trifluoropent-2-en-1-ol
Übersicht
Beschreibung
5-Bromo-4-chloro-4,5,5-trifluoropent-2-en-1-ol is a biochemical used for proteomics research . Its molecular formula is C5H5BrClF3O and has a molecular weight of 253.44 .
Molecular Structure Analysis
The molecular structure of this compound consists of a carbon backbone with bromine, chlorine, and fluorine atoms attached . The exact structure can be found in databases like PubChem .Physical And Chemical Properties Analysis
This compound has a molecular weight of 253.44 g/mol . More detailed physical and chemical properties like melting point, boiling point, and density can be found in databases like ChemicalBook .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactivity
5-Bromo-4-chloro-4,5,5-trifluoropent-2-en-1-ol is a compound used in various chemical syntheses and reactions. It has been utilized in the synthesis of fluorinated furanones and butenolides. For example, Hajduch et al. (2014) demonstrated its use in synthesizing 5-alkyl-3,4-difluorofuran-2(5H)-ones, a process involving radical addition, alkyloxy bond cleavage, and lactonization (Hajduch et al., 2014). Another study by Paleta et al. (2000) focused on its application in synthesizing 3-chloro-2-fluoro-2-buten-4-olide, an analogue of tetronic acid, through a multi-step process involving UV-initiated addition and sulfuric acid treatment (Paleta et al., 2000).
Grignard Reactions
In the field of Grignard reactions, the compound has been used to explore new synthesis methods for fluorine compounds. Takagi et al. (1992) investigated an unusual Grignard reaction using halothane with ketones, contributing to the understanding of reactions involving fluorine compounds (Takagi et al., 1992).
Heterocyclic Chemistry
Aquino et al. (2015) and (2017) described the use of this compound in the synthesis of 4-amino-2-(trifluoromethyl)-1H-pyrroles and (1,2,3-triazol-1-yl)methylpyrimidines, respectively. These processes involve heterocyclization reactions and click chemistry, highlighting the versatility of the compound in synthesizing complex heterocycles (Aquino et al., 2015); (Aquino et al., 2017).
Electrochemical Fluorination
In electrochemical studies, Horio et al. (1996) explored the fluorination of halobenzenes, investigating side-reactions and formation mechanisms in the context of electrochemical fluorination (Horio et al., 1996).
Eigenschaften
IUPAC Name |
(E)-5-bromo-4-chloro-4,5,5-trifluoropent-2-en-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrClF3O/c6-5(9,10)4(7,8)2-1-3-11/h1-2,11H,3H2/b2-1+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNTVUYYZZUWBDD-OWOJBTEDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=CC(C(F)(F)Br)(F)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(/C=C/C(C(F)(F)Br)(F)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrClF3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.44 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



